molecular formula C16H23NO5 B2386224 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate CAS No. 1420651-64-4

4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate

Cat. No.: B2386224
CAS No.: 1420651-64-4
M. Wt: 309.362
InChI Key: MQXVIECQDKYSBE-KKPNGEORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of a furan ring and multiple chiral centers adds to the compound’s complexity and potential for unique biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.

    Functional Group Modifications: The tert-butyl and ethyl groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques like crystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other functional groups.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity can be explored in various assays to determine its effects on different biological pathways. It might serve as a lead compound in drug discovery programs.

Medicine

In medicinal chemistry, derivatives of pyrrolidine are often investigated for their pharmacological properties. This compound could be studied for its potential as an anti-inflammatory, antiviral, or anticancer agent.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The presence of chiral centers can lead to enantioselective interactions, which are crucial in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl 2-ethyl (2R,4R)-5-(phenyl)pyrrolidine-2,4-dicarboxylate: Similar structure but with a phenyl ring instead of a furan ring.

    4-tert-butyl 2-ethyl (2R,4R)-5-(thiophene-2-yl)pyrrolidine-2,4-dicarboxylate: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate can impart unique electronic properties and reactivity compared to its phenyl or thiophene analogs. This can lead to different biological activities and applications.

Properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXVIECQDKYSBE-KKPNGEORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](C(N1)C2=CC=CO2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.